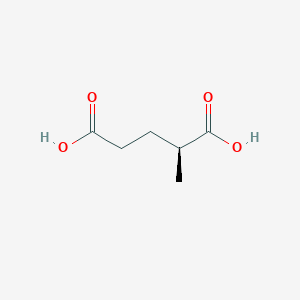
(S)-(+)-2-Methylglutaric Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related methylglutaric acids often involves complex chemical pathways. For example, 2-amino-2-methylglutaric acid can be synthesized from levulinic acid via Strecker’s method, showcasing the versatility of starting materials for synthesizing glutaric acid derivatives (Takenishi & Simamura, 1954). Such methods highlight the synthetic accessibility of (S)-(+)-2-Methylglutaric acid derivatives through various chemical transformations.
Molecular Structure Analysis
The molecular structure of glutaric acid derivatives is pivotal in determining their chemical and physical properties. An X-ray crystallographic examination of similar compounds, such as (+)-2-Isopropyl-2-methylglutaric acid, has helped define the absolute configuration of these acids, providing insight into the stereochemistry of (S)-(+)-2-Methylglutaric acid and related molecules (Cox, Koch, & Whalley, 1973).
Aplicaciones Científicas De Investigación
Stereochemical Studies and Corrections :
- Cox, Koch, and Whalley (1973) discussed the preparation of (+)-2-Isopropyl-2-methylglutaric acid from (+)-2-isopropyl-2-methylsuccinic acid and defined their absolute configurations as S. This study had implications for the stereochemical assignments of related substances (Cox, Koch, & Whalley, 1973).
Synthesis and Application as Plasticizers :
- Takenishi and Simamura (1954) reported the synthesis of 2-amino-2-methylglutaric acid from levulinic acid and explored its derivatives as potential plasticizers (Takenishi & Simamura, 1954).
Biomedical Implications in Acidurias :
- Research by Gibson et al. (1991) studied patients with combined 3-methylglutaconic and 3-methylglutaric aciduria, revealing phenotypic heterogeneity in clinical syndromes and challenging the identification of specific metabolic defects (Gibson et al., 1991).
- Colín-González et al. (2016) provided experimental evidence that 3-methylglutaric acid disturbs mitochondrial function and induces oxidative stress in rat brain synaptosomes, offering insights into neurodegenerative mechanisms in metabolic acidurias (Colín-González et al., 2016).
Energy Metabolism Studies :
- Jones, Peréz, and Ryan (2019) discussed the role of 3-methylglutaric acid in energy metabolism, particularly in subjects with enzyme deficiencies affecting mitochondrial energy metabolism (Jones, Peréz, & Ryan, 2019).
Radiolysis and Polymer Studies :
- Ulański et al. (1996) investigated the radiolysis of 2,4-dimethylglutaric acid, a model compound for poly(acrylic acid), exploring its reactions with hydroxyl radicals and peroxyl radicals (Ulański et al., 1996).
Neurological Disorder Research :
- Studies by Funghini et al. (2001) and others have contributed to understanding the genetic and biochemical basis of disorders like 3-Hydroxy-3-methylglutaric aciduria, which are linked to mitochondrial enzyme deficiencies and present with neurological symptoms (Funghini et al., 2001).
Mitochondrial Function and Neurotoxicity Research :
- Da Rosa-Junior et al. (2019) examined the effects of 3-methylglutaric acid on mitochondrial function, redox homeostasis, and neural injury in the brain, suggesting potential therapeutic approaches for related metabolic disorders (Da Rosa-Junior et al., 2019).
X-Linked Cardioskeletal Myopathy and Neutropenia Research :
- Research by Barth et al. (1999) into X-linked cardioskeletal myopathy and neutropenia, also known as Barth syndrome, discussed the role of 3-methylglutaconic aciduria in this complex disorder (Barth et al., 1999).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. Material Safety Data Sheets (MSDS) are a common source of this information.
Direcciones Futuras
This involves predicting or proposing future research directions. This could be based on current research trends, unresolved questions, or potential applications of the compound.
For a specific compound like “(S)-(+)-2-Methylglutaric Acid”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. Please consult with a chemistry professional or refer to reliable sources for accurate information.
Propiedades
IUPAC Name |
(2S)-2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306810 | |
| Record name | (2S)-2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Methylglutaric Acid | |
CAS RN |
1115-82-8 | |
| Record name | (2S)-2-Methylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylglutaric acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Methylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methylglutaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLGLUTARIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7C0759K35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



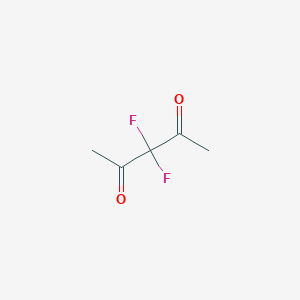
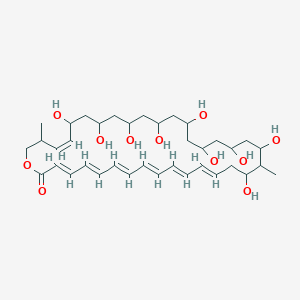
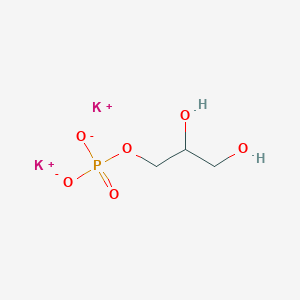

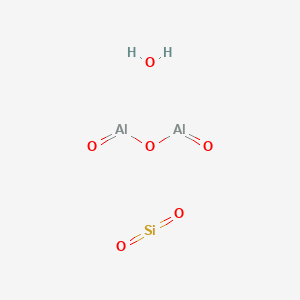
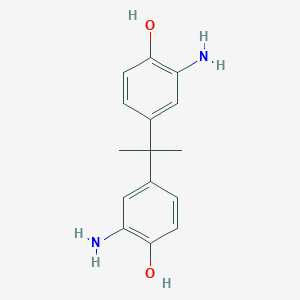
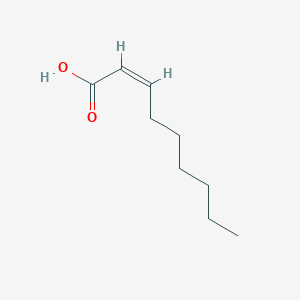
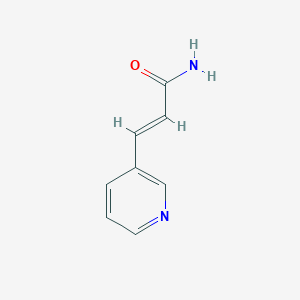

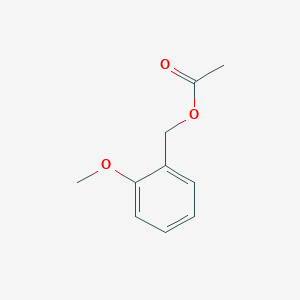
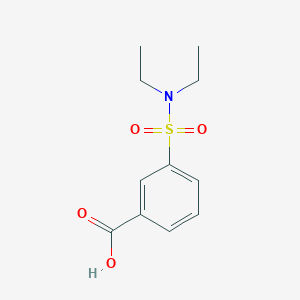

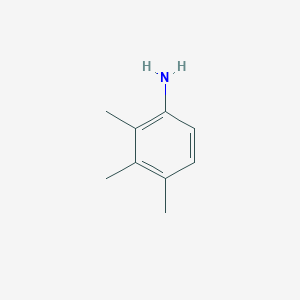
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)